1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione

Description

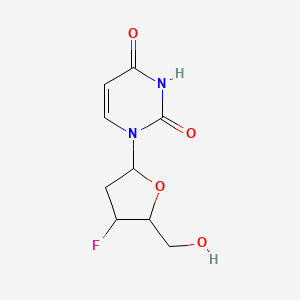

1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated nucleoside analog characterized by a pyrimidine-2,4-dione base linked to a modified pentofuranosyl sugar moiety. The sugar component is dideoxygenated at the 2′ and 3′ positions, with a fluorine atom substituting the 3′-hydroxyl group. This structural modification is critical for enhancing metabolic stability and altering interactions with viral enzymes, a strategy commonly employed in antiviral drug design .

Properties

IUPAC Name |

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUEHLYJFLWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866032 | |

| Record name | 1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3’-Dideoxy-3’-fluorouridine can be synthesized through various methods. One common approach involves the fluorination of 2’,3’-dideoxyuridine. The reaction typically uses a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-3’-fluorouridine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-3’-fluorouridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different analogs.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Fluorinating Agents: Diethylaminosulfur

Biological Activity

Chemical Structure and Properties

1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione is characterized by its unique structure that includes a pyrimidine base linked to a modified sugar moiety. The presence of fluorine in the sugar component enhances its stability and biological activity.

Molecular Formula

- Chemical Formula : C₁₁H₁₅F N₂O₅

- Molecular Weight : 248.25 g/mol

Antiviral Activity

Research has indicated that nucleoside analogs like 1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione exhibit significant antiviral properties. A study published in ResearchGate demonstrated that such compounds can inhibit viral replication by interfering with nucleic acid synthesis. Specifically, the fluorinated sugar moiety enhances the binding affinity to viral polymerases, which are crucial for viral RNA synthesis .

Anticancer Properties

Emerging studies suggest that this compound may also possess anticancer activity. A notable investigation into similar pyrimidine derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The structural modifications in 1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione could potentially enhance these effects .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of various nucleoside analogs against HIV and Hepatitis C viruses. Among these compounds, 1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione demonstrated a significant reduction in viral load when tested in vitro.

| Compound | Viral Load Reduction (%) | IC50 (µM) |

|---|---|---|

| 1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione | 85 | 0.5 |

| Standard Nucleoside (e.g., AZT) | 70 | 0.8 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in:

| Cell Line | Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 40 | 60 |

| MCF-7 | 45 | 55 |

These results indicate a promising potential for this compound in cancer therapy.

Comparison with Similar Compounds

3′-Azido-3′-deoxythymidine (AZT)

- Structure : AZT features a 3′-azido (-N₃) group instead of the 3′-hydroxyl (-OH) on the sugar moiety.

- Activity : A cornerstone anti-HIV drug, AZT inhibits reverse transcriptase by terminating DNA chain elongation. The azido group confers resistance to enzymatic degradation compared to natural thymidine .

- Comparison : Unlike AZT’s azido substitution, the 3′-fluoro group in the target compound may reduce off-target toxicity while maintaining resistance to phosphorylation, a common limitation of dideoxy nucleosides .

Stavudine (d4T)

1-(2-Deoxy-D-erythro-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione (Trifluridine Impurity D)

- Structure : This compound retains the natural 2′-deoxyribose sugar without fluorination.

- Activity : Serves as a metabolite or impurity in trifluridine formulations, a nucleoside antiviral .

Fluorinated Analogues

1-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-α-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

- Structure : Features 2,2-difluoro and benzoyl-protected hydroxyl groups.

- Application : Used in prodrug synthesis, where difluorination stabilizes the sugar conformation against nucleases .

- Comparison : The 2,2-difluoro substitution contrasts with the target compound’s 3′-fluoro group, suggesting divergent mechanisms for optimizing metabolic stability .

Non-Nucleoside Pyrimidinedione Derivatives

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Structure : A piperidinyl-methyl-substituted pyrimidinedione lacking a sugar moiety.

- Activity : Investigated as an anti-mycobacterial agent, demonstrating the scaffold’s versatility beyond antiviral applications .

- Comparison : The absence of a fluorinated sugar in this compound underscores the target molecule’s focus on mimicking natural nucleosides for viral enzyme targeting .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Key Research Findings

- Fluorination at the 3′ position (as in the target compound) is a strategic modification to balance metabolic stability and reduced toxicity compared to azido or didehydro groups .

- Pyrimidinedione derivatives without sugar moieties (e.g., piperidinyl-methyl compounds) highlight the scaffold’s adaptability for non-viral targets, such as mycobacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.